2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid is an organic compound with the molecular formula C14H15N3O4S and a molecular weight of 321.36 g/mol . It is known for its black moist crystalline appearance and is soluble in alkali . This compound is often used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-amino-5-methoxy-2-methylaniline, followed by coupling with benzenesulfonic acid under controlled conditions . Industrial production methods often involve optimizing reaction conditions to achieve high purity and yield, ensuring the compound meets specific standards for its intended applications.
Analyse Chemischer Reaktionen
2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azo group into corresponding amines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Medicine: Research explores its potential use in drug development and as a diagnostic tool.
Industry: It is employed in the production of pigments, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid involves its interaction with specific molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include nucleophilic aromatic substitution and electrophilic aromatic substitution, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid include:
4-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid sodium salt: This compound has similar properties but differs in its sodium salt form.
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonic acid moiety but differ in their substituents, leading to variations in their chemical and physical properties. The uniqueness of 2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid lies in its specific substitution pattern, which imparts distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
59487-17-1 |
---|---|
Molekularformel |
C14H15N3O4S |
Molekulargewicht |
321.35 g/mol |
IUPAC-Name |
2-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O4S/c1-9-7-10(15)13(21-2)8-12(9)17-16-11-5-3-4-6-14(11)22(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
WGQUZZJHFLIMMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC=CC=C2S(=O)(=O)O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.